
3-dodecyl-1-methyl-1,2-dihydroimidazol-1-ium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-dodecyl-1-methyl-1,2-dihydroimidazol-1-ium chloride is a chemical compound with the molecular formula C16H31ClN2. It is a type of ionic liquid, which is a salt in the liquid state at room temperature. This compound is known for its unique properties, such as high thermal stability, low volatility, and excellent solubility in water and organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-dodecyl-1-methyl-1,2-dihydroimidazol-1-ium chloride typically involves the reaction of 1-methylimidazole with dodecyl chloride. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
In industrial settings, the production of 3-dodecyl-1-methyl-1,2-dihydroimidazol-1-ium chloride follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The final product is often obtained through multiple purification steps, including distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-dodecyl-1-methyl-1,2-dihydroimidazol-1-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 3-dodecyl-1-methyl-1,2-dihydroimidazol-1-ium hydroxide .
Scientific Research Applications
3-dodecyl-1-methyl-1,2-dihydroimidazol-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various organic reactions due to its unique properties.
Biology: The compound is employed in the extraction and purification of biomolecules.
Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-dodecyl-1-methyl-1,2-dihydroimidazol-1-ium chloride exerts its effects is primarily through its ionic nature. The compound can interact with various molecular targets, including proteins and nucleic acids, through electrostatic interactions. These interactions can disrupt the structure and function of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-dodecyl-3-methylimidazolium chloride
- 1-hexyl-3-methylimidazolium chloride
- 1-octyl-3-methylimidazolium chloride
Uniqueness
3-dodecyl-1-methyl-1,2-dihydroimidazol-1-ium chloride is unique due to its longer alkyl chain, which imparts higher hydrophobicity and better solubility in organic solvents compared to its shorter-chain counterparts. This makes it particularly useful in applications requiring non-polar environments .
Properties
Molecular Formula |
C16H33ClN2 |
|---|---|
Molecular Weight |
288.9 g/mol |
IUPAC Name |
3-dodecyl-1-methyl-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C16H32N2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18;/h14-15H,3-13,16H2,1-2H3;1H |
InChI Key |
WREWAMXVXPPKQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1C[NH+](C=C1)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


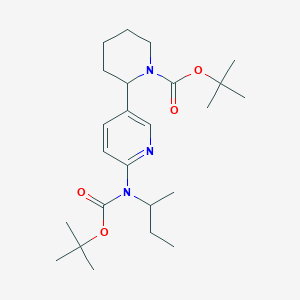

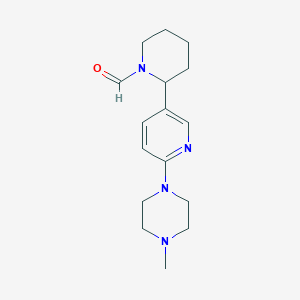
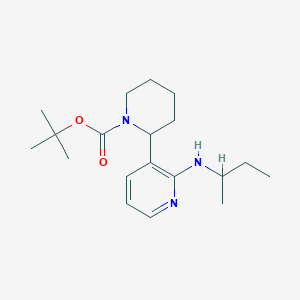
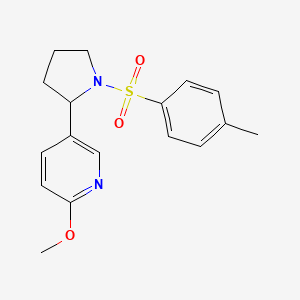
![L-|A-Asparagine, N-acetyl-L-|A-aspartyl-L-|A-glutamyl-L-valyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-](/img/structure/B11823511.png)

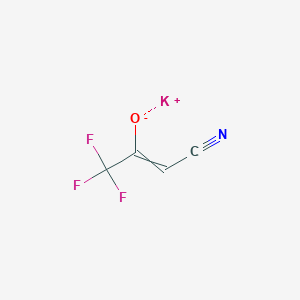
![4-methyl-N-[[4-(trifluoromethyl)phenyl]methylideneamino]benzenesulfonamide](/img/structure/B11823533.png)




![5-[(4-Hydroxy-3-nitro-phenyl)methylidene]-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1,3-thiazol-4-one](/img/structure/B11823551.png)
